molecular formula C22H18BrClFNO4 B14965135 Dimethyl 4-(3-bromo-4-fluorophenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromo-4-fluorophenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14965135
M. Wt: 494.7 g/mol
InChI Key: ZPCTXUICFBVGMX-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, fluorine, chlorine, and carboxylate groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the following steps:

    Condensation Reaction: The reaction of an aldehyde (such as 4-chlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and an ammonium acetate in the presence of a suitable solvent like ethanol.

    Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

    Substitution: Introduction of the bromine and fluorine groups through halogenation reactions.

    Esterification: Formation of the carboxylate groups through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives.

    Reduction: Reduction of the nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Halogen-substituted derivatives.

Scientific Research Applications

3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in biological systems. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The compound may also interact with other molecular targets and pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.

    Felodipine: Another member of the dihydropyridine class with similar pharmacological properties.

Uniqueness

3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and potential applications. The presence of bromine, fluorine, and chlorine atoms in its structure can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18BrClFNO4

Molecular Weight

494.7 g/mol

IUPAC Name

dimethyl 4-(3-bromo-4-fluorophenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H18BrClFNO4/c1-29-21(27)16-11-26(10-13-3-6-15(24)7-4-13)12-17(22(28)30-2)20(16)14-5-8-19(25)18(23)9-14/h3-9,11-12,20H,10H2,1-2H3

InChI Key

ZPCTXUICFBVGMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)F)Br)C(=O)OC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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